Intra-Patent DHODH Potency Ranking: Compound 44 vs. Compound 31 vs. Compound 50 Under Identical Assay Conditions
In the same DCIP chromogen reduction assay at pH 8.0, CAS 2034357-28-1 (Compound 44) inhibits human DHODH with an IC₅₀ of 78 nM, representing a 1.53-fold potency improvement over Compound 31 (IC₅₀ = 119 nM) and a 1.77-fold improvement over Compound 50 (IC₅₀ = 138 nM) from the identical patent disclosure [1][2][3]. All three compounds were tested under matched experimental conditions in the same assay system, enabling direct quantitative comparison without inter-laboratory variability confounders.
| Evidence Dimension | hDHODH enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 78 nM |
| Comparator Or Baseline | Compound 31: IC₅₀ = 119 nM; Compound 50: IC₅₀ = 138 nM |
| Quantified Difference | 1.53-fold more potent than Compound 31; 1.77-fold more potent than Compound 50 |
| Conditions | DCIP chromogen reduction assay, pH 8.0, recombinant human DHODH (BindingDB assay ID 1, entry ID 5954) |
Why This Matters
Intra-patent potency differences of this magnitude directly impact the achievable degree of target engagement at a given concentration, making CAS 2034357-28-1 the preferred choice among the three structurally characterized analogs for applications requiring maximal hDHODH inhibition at the lowest exposure.
- [1] BindingDB Entry BDBM102462. US8536165, Compound 44. IC50 78 nM, pH 8.0. BindingDB.org. View Source
- [2] BindingDB Entry BDBM102458. US8536165, Compound 31. IC50 119 nM, pH 8.0. BindingDB.org. View Source
- [3] BindingDB Entry BDBM102463. US8536165, Compound 50. IC50 138 nM, pH 8.0. BindingDB.org. View Source
